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Compound of Interest

Compound Name: PND-1186 hydrochloride

Cat. No.: B1651901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the target validation of PND-1186 hydrochloride (also

known as VS-4718), a potent and selective inhibitor of Focal Adhesion Kinase (FAK), in the

context of oncology. This document provides a comprehensive overview of the preclinical data,

experimental methodologies, and the underlying mechanism of action that support FAK as a

tractable target for cancer therapy with PND-1186.

Core Target and Mechanism of Action
PND-1186 is a reversible, small molecule inhibitor that targets the ATP-binding site of Focal

Adhesion Kinase (FAK), a non-receptor tyrosine kinase.[1] FAK is a critical mediator of

signaling pathways downstream of integrins and growth factor receptors, playing a key role in

cell survival, proliferation, migration, and angiogenesis.[1][2] Overexpressed in a variety of

human cancers, FAK activation is associated with tumor progression and metastasis.[1][3]

PND-1186 exerts its anti-tumor effects by inhibiting the autophosphorylation of FAK at

Tyrosine-397 (Tyr-397).[4][5] This initial phosphorylation event is crucial for the recruitment and

activation of Src family kinases, which in turn leads to the full activation of FAK and

downstream signaling cascades.[6] By blocking this primary step, PND-1186 effectively

abrogates FAK-mediated signaling.
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The following tables summarize the key quantitative data from preclinical studies validating the

efficacy of PND-1186.

Table 1: In Vitro Potency of PND-1186

Assay Type Target/Cell Line IC50 Value Reference

In Vitro Kinase Assay Recombinant FAK 1.5 nM [1][3][4][7][8]

Cellular Assay (FAK

Tyr-397

Phosphorylation)

Breast Carcinoma

Cells
~100 nM [1][3][4][7]

Pediatric Preclinical

Testing Program

(PPTP) In Vitro Panel

Various Pediatric

Tumor Cell Lines

Median Relative IC50:

1.22 µM
[9]

Table 2: In Vivo Efficacy of PND-1186 in Murine Tumor Models
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Tumor Model Dosing Regimen Key Outcomes Reference

4T1 Breast Carcinoma

(Subcutaneous)

30 mg/kg or 100

mg/kg s.c. (b.i.d. for 5

days)

100 mg/kg dose led to

a 2-fold reduction in

final tumor weight.[3]

[4]

[3][4]

4T1 Breast Carcinoma

(Orthotopic)
150 mg/kg p.o. (b.i.d.)

Significant inhibition of

tumor growth and

spontaneous lung

metastasis.[5][10]

[5][10]

MDA-MB-231 Breast

Carcinoma

(Orthotopic)

0.5 mg/mL in drinking

water (ad libitum)

Prevention of tumor

growth and

metastasis.[5][10]

[5][10]

ID8 Ovarian

Carcinoma (Ascites)

0.5 mg/mL in drinking

water (ad libitum)

Inhibition of ascites-

associated tumor

growth.[4][8]

[4][8]

PPTP In Vivo

Xenograft Models

50 mg/kg p.o. (b.i.d.

for 21 days)

Significant differences

in event-free survival

in 18 of 36 solid tumor

xenografts.[9][11]

[9][11]

Signaling Pathway and Experimental Workflow
Visualizations
The following diagrams illustrate the PND-1186 mechanism of action and a typical

experimental workflow for its evaluation.
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PND-1186 inhibits FAK autophosphorylation.
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Workflow for preclinical evaluation of PND-1186.

Detailed Experimental Protocols
In Vitro FAK Kinase Assay
This assay quantifies the direct inhibitory effect of PND-1186 on FAK enzymatic activity.

Enzyme: Recombinant GST-FAK kinase domain (amino acids 411-686) is used.[1]

Substrate: A synthetic polymer, poly(Glu:Tyr) (4:1), is immobilized on microtiter plates.[12]

Procedure:

Varying concentrations of PND-1186 are pre-incubated with the FAK enzyme.

The kinase reaction is initiated by the addition of ATP (50 µM) and MnCl2 (10 mM) in a

buffered solution.[12]

The reaction proceeds for a defined period at room temperature.

Substrate phosphorylation is detected using a horseradish peroxidase-conjugated anti-

phosphotyrosine antibody, and the signal is quantified spectrophotometrically.[12]
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IC50 values are calculated using a Hill-Slope model.[12]

Western Blot Analysis of FAK Phosphorylation
This method assesses the inhibition of FAK autophosphorylation in a cellular context.

Cell Culture: Cancer cell lines (e.g., 4T1 breast carcinoma) are cultured to sub-confluency.

Treatment: Cells are treated with a range of PND-1186 concentrations (e.g., 0.1 to 1.0 µM)

for a specified duration (e.g., 1 hour).[3]

Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve

protein phosphorylation states.[13]

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay

to ensure equal loading.[8]

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and

transferred to a PVDF membrane.[6][8]

Immunoblotting:

The membrane is blocked to prevent non-specific antibody binding.

The membrane is incubated with a primary antibody specific for phosphorylated FAK at

Tyr-397 (p-FAK Y397).

A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.

The signal is visualized using an enhanced chemiluminescence (ECL) substrate.[6]

The membrane is often stripped and re-probed for total FAK as a loading control.[6]

In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of PND-1186 in a living organism.

Animal Models: Immunocompromised mice (e.g., BALB/c or C57BL/6) are typically used.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.selleckchem.com/products/vs-4718-pnd-1186-fak-inhibitor.html
https://www.medchemexpress.com/PND-1186.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3334519/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Detecting_FAK_Phosphorylation_Following_FAK_Inhibitor_Treatment.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_Focal_Adhesion_Kinase_FAK_Phosphorylation.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Detecting_FAK_Phosphorylation_Following_FAK_Inhibitor_Treatment.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_Focal_Adhesion_Kinase_FAK_Phosphorylation.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_Focal_Adhesion_Kinase_FAK_Phosphorylation.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2933317/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1651901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tumor Implantation: Cancer cells (e.g., 1 x 10^6 4T1 cells) are injected subcutaneously or

orthotopically into the mice.[1][4]

Treatment Regimen: Once tumors reach a palpable size, mice are randomized into control

and treatment groups. PND-1186 is administered via various routes, including subcutaneous

injection (e.g., 30-100 mg/kg), oral gavage (e.g., 150 mg/kg), or ad libitum in drinking water

(e.g., 0.5 mg/mL).[3][4][5][10]

Efficacy Endpoints:

Tumor volume is measured regularly using calipers.

At the end of the study, tumors are excised and weighed.

Metastatic burden can be assessed by imaging or histological analysis of relevant organs

(e.g., lungs).[5][10]

Tumor tissue can be collected for pharmacodynamic analysis (e.g., western blotting for p-

FAK).[4]

Clinical Development and Status
PND-1186 (VS-4718) entered a Phase 1 clinical trial (NCT01849744) to evaluate its safety,

tolerability, and pharmacokinetics in patients with advanced solid tumors.[12] This trial was

subsequently terminated.[12] While detailed results from this study are not publicly available,

the extensive preclinical data provides a strong rationale for the continued investigation of FAK

inhibitors in oncology.

Conclusion
The comprehensive preclinical data for PND-1186 hydrochloride strongly validates Focal

Adhesion Kinase as a therapeutic target in oncology. PND-1186 demonstrates potent and

selective inhibition of FAK, leading to the suppression of downstream signaling pathways that

are critical for tumor cell survival, proliferation, and metastasis. The in vivo efficacy observed in

multiple preclinical cancer models underscores the potential of this therapeutic strategy. While

the clinical development of PND-1186 itself has not progressed, the foundational research and
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target validation data presented here provide a valuable framework for the ongoing

development of FAK inhibitors for the treatment of cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1651901#pnd-1186-hydrochloride-target-validation-
in-oncology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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